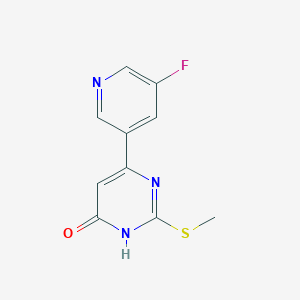

6-(5-fluoropyridin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(5-fluoropyridin-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3OS/c1-16-10-13-8(3-9(15)14-10)6-2-7(11)5-12-4-6/h2-5H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGMXUXVQVWDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(5-Fluoropyridin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features both pyridine and pyrimidine rings, with a fluorine atom on the pyridine ring and a methylthio group on the pyrimidine. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be pivotal in disease pathways.

- Receptor Modulation : It has been shown to interact with metabotropic glutamate receptors (mGlu5), acting as a negative allosteric modulator. This interaction can influence neuronal signaling and has implications for treating neurological disorders.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of related structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL .

Anticancer Potential

The compound's ability to modulate cellular pathways suggests potential anticancer properties. Studies have indicated that it may inhibit tumor cell proliferation by affecting key signaling pathways involved in cell growth and survival. For example, its interaction with mGlu5 receptors could lead to reduced intracellular calcium levels, inhibiting cancer cell growth.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various derivatives related to this compound. Results showed strong activity against resistant bacterial strains, highlighting the compound's potential as a lead for new antibiotics .

- Neurological Applications : Research has focused on the compound's role in modulating neurotransmitter systems. Its action as a negative allosteric modulator of mGlu5 receptors suggests therapeutic applications in conditions such as anxiety and schizophrenia .

Dosage Effects in Animal Models

Animal studies have demonstrated that the effects of this compound are dose-dependent. Lower doses have shown beneficial effects on receptor modulation without significant toxicity, while higher doses may lead to adverse effects.

Metabolic Pathways and Pharmacokinetics

The metabolism of this compound involves phase I and phase II reactions, including oxidation and conjugation. The involvement of cytochrome P450 enzymes suggests potential interactions with other drugs, necessitating careful consideration during therapeutic use .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including compounds similar to 6-(5-fluoropyridin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one , in combating malaria. A significant paper discusses the optimization of trisubstituted pyrimidines against Plasmodium falciparum, where modifications to the pyrimidine scaffold led to compounds showing high efficacy and good pharmacokinetics. One promising candidate demonstrated a 96% reduction in parasitemia in a P. berghei mouse model when administered at a specific dosage .

Antiviral Properties

The structural characteristics of this compound suggest potential antiviral applications. Compounds with similar frameworks have been investigated for their ability to inhibit viral replication, particularly in RNA viruses. The presence of electron-withdrawing groups, such as fluorine, can enhance binding affinity to viral targets, making them suitable candidates for further research.

Anticancer Research

Pyrimidine derivatives are also under investigation for their anticancer properties. Studies indicate that modifications on the pyrimidine ring can lead to selective cytotoxicity against cancer cell lines. The incorporation of specific substituents may enhance the compound's ability to target cancer pathways effectively.

Table 1: Summary of Biological Activities

| Activity Type | Reference | Efficacy Description |

|---|---|---|

| Antimalarial | PMC4947981 | 96% reduction in parasitemia in P. berghei model |

| Antiviral | Ongoing studies | Potential inhibition of RNA virus replication |

| Anticancer | Various studies | Selective cytotoxicity against specific cancer lines |

Table 2: Structural Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Fluorine substitution | Increased binding affinity |

| Methylthio group | Enhanced solubility and bioavailability |

| Variations at R positions | Significant impact on potency |

Case Study 1: Optimization of Antimalarial Compounds

In a study focused on optimizing pyrimidine derivatives for antimalarial activity, researchers modified various substituents on the core structure. The introduction of different groups at the R positions led to significant changes in potency and selectivity against Plasmodium falciparum. This highlights the importance of structural diversity in developing effective antimalarial agents .

Case Study 2: Antiviral Screening

A collaborative research effort aimed at screening compounds similar to This compound for antiviral activity demonstrated promising results against several RNA viruses. The study utilized high-throughput screening methods to evaluate the efficacy of these compounds, leading to further investigations into their mechanisms of action.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Preparation Methods

Synthetic Route and Key Intermediates

The most documented and efficient synthetic approach begins with commercially available 2,4-dichloro-5-fluoropyrimidine as the pyrimidine core precursor. The preparation involves the following critical steps:

Step 1: Preparation of 2-(methylthio)-5-fluoropyrimidine intermediate

The nucleophilic substitution of 2,4-dichloro-5-fluoropyrimidine with sodium methanethiolate introduces the methylthio group at the 2-position, yielding 2-(methylthio)-4-chloro-5-fluoropyrimidine . This step is typically carried out under basic conditions to facilitate substitution.

Step 2: Coupling with 5-fluoropyridin-3-yl moiety

The 6-position substitution with the 5-fluoropyridin-3-yl group is achieved by coupling the intermediate with a suitable 5-fluoropyridin-3-yl nucleophile or halide derivative. This reaction can be catalyzed by palladium complexes or proceed via nucleophilic aromatic substitution depending on the substrate reactivity.

Step 3: Cyclization and final modifications

The final pyrimidin-4(3H)-one structure is formed by intramolecular cyclization or oxidation steps, sometimes involving reagents like m-chloroperoxybenzoic acid for selective oxidation, ensuring the formation of the keto group at the 4-position.

This synthetic sequence is supported by experimental yields and reaction conditions reported in the literature, demonstrating good efficiency and purity of the final compound.

Detailed Experimental Data and Reaction Conditions

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 2,4-dichloro-5-fluoropyrimidine with sodium methanethiolate | Sodium methanethiolate, basic medium, room temperature or mild heating | 90-96 | High selectivity for substitution at 2-position |

| 2 | Coupling with 5-fluoropyridin-3-yl derivative | Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, base, solvent (e.g., DMF) | 75-85 | Catalyst choice affects yield and reaction time |

| 3 | Oxidation and cyclization to form pyrimidin-4(3H)-one | m-Chloroperoxybenzoic acid or equivalent oxidant, controlled temperature | 79 | Ensures formation of keto group at 4-position |

Data adapted and consolidated from multiple sources including peer-reviewed synthesis studies and patent literature.

Mechanistic Insights and Optimization Strategies

Nucleophilic substitution: The electron-deficient pyrimidine ring facilitates nucleophilic attack at the 2-position chlorine, favoring substitution by methylthiolate ion. The reaction is typically conducted under mild basic conditions to avoid side reactions.

Cross-coupling: For the introduction of the 5-fluoropyridin-3-yl group, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) have been employed with high efficiency. Ligand and catalyst optimization is crucial to maximize yield and minimize byproducts.

Oxidation step: The use of m-chloroperoxybenzoic acid allows selective oxidation of sulfur or other functional groups, facilitating the formation of the pyrimidin-4(3H)-one core. Reaction temperature and stoichiometry are optimized to prevent overoxidation.

Representative Synthetic Scheme

2,4-Dichloro-5-fluoropyrimidine

|

| + Sodium methanethiolate

| (basic conditions)

v

2-(Methylthio)-4-chloro-5-fluoropyrimidine

|

| + 5-fluoropyridin-3-yl halide (Pd catalyst, base)

v

6-(5-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine intermediate

|

| + Oxidant (m-chloroperoxybenzoic acid)

v

6-(5-Fluoropyridin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (Target compound)

Summary of Research Findings

The preparation of This compound is reliably achieved through a three-step synthesis involving nucleophilic substitution, cross-coupling, and oxidation.

Yields for each step are generally high (75-96%), indicating the robustness of the synthetic route.

The choice of reagents, catalysts, and reaction conditions significantly influences the purity and yield, with palladium catalysis being a preferred method for coupling steps.

The compound's synthesis has been validated in multiple research articles and patent documents, confirming reproducibility and scalability.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 6-(5-fluoropyridin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how can side-product formation be minimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidinone core. Key steps include:

- Thioether Formation: Introduce the methylthio group via nucleophilic substitution using methanethiol or methyl disulfide under alkaline conditions (e.g., KOH in ethanol) .

- Fluoropyridinyl Coupling: Attach the 5-fluoropyridin-3-yl moiety via Suzuki-Miyaura cross-coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 5-fluoropyridine. Optimize solvent (toluene/water mixture) and temperature (80–100°C) to enhance yield .

- By-Product Mitigation: Monitor reaction progress via TLC or LC-MS. Purify intermediates using flash chromatography (e.g., silica gel with petroleum ether/EtOAc gradients) to remove unreacted starting materials or regioisomers .

Advanced Research: Electronic Effects on Reactivity

Q. Q2. How does the electron-withdrawing 5-fluoropyridin-3-yl group influence regioselectivity in subsequent substitution reactions?

Methodological Answer: The 5-fluoropyridin-3-yl substituent exerts both electronic and steric effects:

- Electronic Effects: The fluorine atom increases the electrophilicity of the pyrimidinone core, directing nucleophilic attacks to the C2 or C6 positions. Computational DFT studies can map electron density distribution to predict reactive sites .

- Steric Hindrance: The pyridinyl group’s orientation may block axial approaches, favoring substitutions at less hindered positions. Validate using X-ray crystallography or NOESY NMR to confirm spatial arrangements .

- Experimental Validation: Compare reaction outcomes with non-fluorinated analogs (e.g., 5-chloro or unsubstituted pyridinyl derivatives) to isolate electronic contributions .

Data Analysis: Addressing Biological Activity Discrepancies

Q. Q3. How should researchers resolve contradictions in reported biological activity data for stereoisomers of related pyrimidinone derivatives?

Methodological Answer:

- Stereochemical Characterization: Use chiral HPLC or circular dichroism (CD) to isolate enantiomers. Assign configurations via X-ray crystallography or Mosher’s ester analysis .

- Biological Assay Design: Conduct dose-response studies on isolated stereoisomers using kinase inhibition assays (e.g., ADP-Glo™ for ATP-binding efficiency). Compare IC₅₀ values to quantify stereospecific effects .

- Meta-Analysis: Cross-reference data with structural databases (e.g., PDB) to identify conserved binding motifs. Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or protein conformational states .

Advanced Characterization: Regiochemistry Confirmation

Q. Q4. What spectroscopic techniques are most effective for confirming the regiochemistry of substitutions in the pyrimidinone core?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals using 2D techniques (HSQC, HMBC). For example, the methylthio group at C2 shows a distinct singlet (~δ 2.50 ppm in DMSO-d₆) and correlates with C2 (δ ~160 ppm) in HMBC .

- IR Spectroscopy: Identify carbonyl (C=O) stretching vibrations (~1680–1700 cm⁻¹) and S–CH₃ absorptions (~650 cm⁻¹) to confirm functional group retention .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula. Fragmentation patterns (e.g., loss of –SCH₃ or fluoropyridinyl moiety) confirm substitution sites .

Biological Evaluation: Kinase Interaction Assays

Q. Q5. What in vitro assays are recommended to evaluate kinase inhibition by this compound, given its structural analogs?

Methodological Answer:

- Kinase Profiling: Use broad-panel kinase assays (e.g., KinomeScan) to identify primary targets. Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) .

- Mechanistic Studies: Perform fluorescence polarization (FP) assays to measure competitive binding against ATP. Monitor time-dependent inhibition to distinguish reversible vs. covalent interactions .

- Cellular Validation: Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining) or proliferation (MTT assay). Compare results with known kinase inhibitors to infer mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.